4-(3-Aminophenyl)butan-2-one
Description
4-(3-Aminophenyl)butan-2-one is a substituted butan-2-one derivative characterized by a phenyl ring with an amino (-NH₂) group at the meta position. This structural motif confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(3-aminophenyl)butan-2-one |
InChI |
InChI=1S/C10H13NO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
FOVPRGCATPCQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The substituent on the phenyl ring significantly impacts the compound’s properties:
- Electron-donating groups (e.g., -NH₂, -OH) enhance solubility in polar solvents and may increase bioavailability.
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce electron density, affecting reactivity and stability.
Table 1: Key Properties of Butan-2-one Derivatives
*Calculated based on molecular formula.
Tyrosinase Inhibition and Melanogenesis Suppression
- 4-(Phenylsulfanyl)butan-2-one: Demonstrated potent tyrosinase inhibition (IC₅₀ ~10 µM) and suppressed melanin synthesis in melanoma cells by downregulating MITF, Trp-1, Trp-2, and GP100 proteins . Compared to arbutin, it showed superior efficacy and lower cytotoxicity .
- This compound: The amino group may enhance interactions with tyrosinase’s active site via hydrogen bonding, though experimental data are needed to confirm this hypothesis.
Antimicrobial and Insecticidal Activity
- 4-(N-Methyl-N-phenylamino)butan-2-one: Exhibited strong antibacterial and antifungal activity (MIC <50 µg/mL) and larvicidal effects (LD₅₀ = 330.69 µg/mL) against Spodoptera litura . The primary amino group in this compound could offer similar or enhanced bioactivity due to increased nucleophilicity.
Table 2: Research Priorities
| Property | Priority Level | Rationale |
|---|---|---|
| Tyrosinase Inhibition | High | Validate efficacy against melanogenesis |
| Toxicity Profile | High | Assess amine-related risks |
| Synthetic Optimization | Medium | Improve yield and purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
